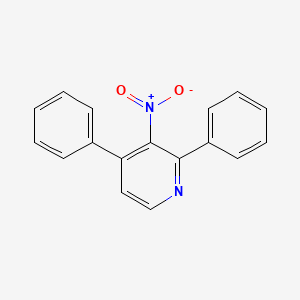![molecular formula C59H40N6 B14132823 9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a combination of carbazole and triazine moieties, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts alkylation reactions, where carbazole derivatives are reacted with triazine compounds under controlled conditions. The reaction often requires catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
化学反応の分析
Types of Reactions
9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation with Cl2 in the presence of a catalyst like FeCl3.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon structures.
科学的研究の応用
9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole has a wide range of applications in scientific research:
Biology: Investigated for its potential in biological imaging and as a fluorescent probe due to its strong luminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in photodynamic therapy.
作用機序
The mechanism of action of 9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole involves its ability to act as a donor-acceptor fluorophore. The carbazole moieties serve as electron donors, while the triazine moiety acts as an electron acceptor. This unique arrangement facilitates efficient charge transfer and photophysical properties, making it an effective catalyst and luminescent material .
類似化合物との比較
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN): Another donor-acceptor fluorophore with similar applications in photoredox catalysis and organic electronics.
9H-Carbazole: A simpler carbazole derivative with basic structural similarities but lacking the triazine moiety.
Uniqueness
9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole stands out due to its combination of carbazole and triazine units, which enhance its stability, reactivity, and photophysical properties. This makes it particularly valuable in advanced applications such as OLEDs and photodynamic therapy.
特性
分子式 |
C59H40N6 |
|---|---|
分子量 |
833.0 g/mol |
IUPAC名 |
9-[2,6-di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole |
InChI |
InChI=1S/C59H40N6/c1-37-29-31-52-46(33-37)47-34-38(2)30-32-53(47)65(52)56-54(63-48-25-13-9-21-42(48)43-22-10-14-26-49(43)63)35-41(36-55(56)64-50-27-15-11-23-44(50)45-24-12-16-28-51(45)64)59-61-57(39-17-5-3-6-18-39)60-58(62-59)40-19-7-4-8-20-40/h3-36H,1-2H3 |
InChIキー |
AZSOMXREMUHBAH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=C(C=C(C=C4N5C6=CC=CC=C6C7=CC=CC=C75)C8=NC(=NC(=N8)C9=CC=CC=C9)C1=CC=CC=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)
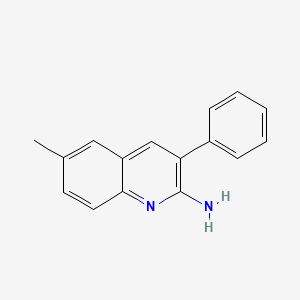
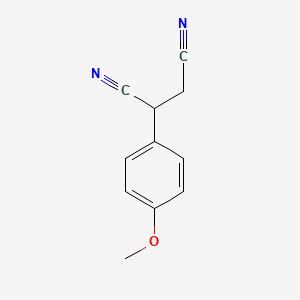
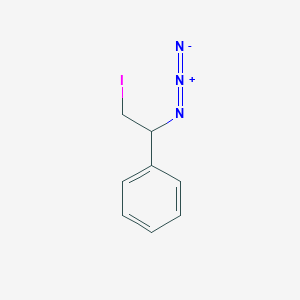
![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)

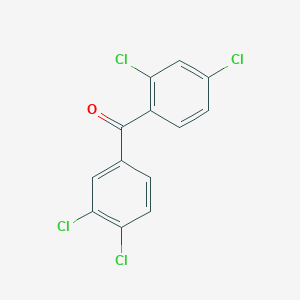

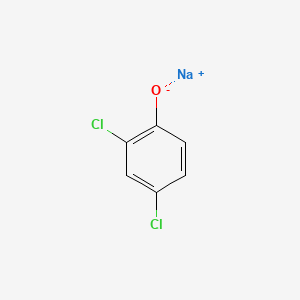
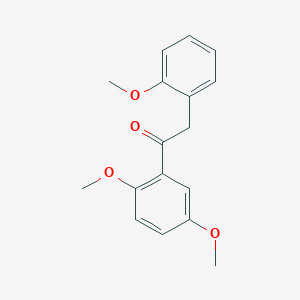

![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)
